4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol typically involves the condensation reaction between 5-bromosalicylaldehyde and 5-methyl-1H-1,3-benzimidazole-2-amine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol is primarily attributed to its ability to interact with biological macromolecules. The Schiff base linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity. The brominated phenol group contributes to its antimicrobial properties by disrupting microbial cell membranes and interfering with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenol: Similar structure but lacks the benzimidazole moiety.
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a sulfonamide group instead of the benzimidazole moiety.
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}nicotinic acid: Similar Schiff base linkage but different aromatic substituents.
Uniqueness
The uniqueness of 4-{[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1H-1,3-benzimidazol-2-yl)phenol lies in its combination of a brominated phenol group, a benzimidazole moiety, and a Schiff base linkage. This unique structure imparts a range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16BrN3O2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C21H16BrN3O2/c1-12-2-5-17-18(8-12)25-21(24-17)16-10-15(4-7-20(16)27)23-11-13-9-14(22)3-6-19(13)26/h2-11,26-27H,1H3,(H,24,25) |
InChI Key |
CEYIHQNECVLLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)O |
Origin of Product |
United States |
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